4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPIGLQDBYVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446904 | |
| Record name | 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96461-81-3 | |
| Record name | 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 4 4 Chlorophenyl Sulfanyl Benzonitrile
Advanced Synthetic Pathways and Reaction Optimization
The formation of the aryl-sulfur bond in 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile can be achieved through several advanced synthetic strategies. The primary approaches involve the cross-coupling of an aryl halide with a thiol or a sulfur source. The two main starting material combinations are:
4-Halobenzonitrile (where halo is typically F, Cl, Br, or I) and 4-chlorothiophenol (B41493).
4-Halochlorobenzene and 4-mercaptobenzonitrile.
Key reactions for these transformations include Nucleophilic Aromatic Substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination-type C-S coupling.
A common and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, such as the nitrile group (-CN) in 4-fluorobenzonitrile (B33359). wikipedia.orglibretexts.org The electron-withdrawing nature of the nitrile group facilitates the attack of the thiolate nucleophile, generated from 4-chlorothiophenol, on the carbon atom bearing the leaving group (e.g., fluoride). wikipedia.orglibretexts.org
For instance, the reaction between an alkali metal derivative of 4-chloro-thiophenol and 2-chloro-benzonitrile in an organic solvent has been used to form the isomeric compound 2-(4'-chloro-phenylthio)-benzonitrile, demonstrating the viability of this pathway. prepchem.com A similar approach can be readily adapted for the synthesis of the 4,4'-substituted target molecule.
Table 1: Example of SNAr for a Diaryl Sulfide (B99878) Synthesis
| Aryl Halide | Thiol | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-chloro-benzonitrile | 4-chloro-thiophenol (as alkali metal salt) | - | Organic Solvent | 2-(4'-chloro-phenylthio)-benzonitrile | prepchem.com |
| 4-fluorobenzonitrile | 4-chlorothiophenol | K2CO3 | DMF | This compound | Plausible |
Regioselectivity: The synthesis of an unsymmetrical diaryl sulfide like this compound inherently involves regioselectivity. The desired product is one of three possible isomers if starting from monosubstituted benzene (B151609) derivatives. Modern cross-coupling methods provide high regioselectivity, ensuring the formation of the C-S bond at the intended positions. For example, in the coupling of 4-iodobenzonitrile (B145841) with 4-chlorothiophenol, the reaction is highly selective for the formation of the bond between the sulfur atom and the carbon atom where the iodine was located.
Stereoselectivity is not a factor in the synthesis of the final achiral molecule this compound itself.
The synthesis of diaryl sulfides has been significantly advanced by the development of novel catalytic systems, primarily based on copper and palladium. tandfonline.combohrium.com These catalysts offer milder reaction conditions and broader substrate scope compared to traditional methods.
Copper-Catalyzed Systems: The Ullmann condensation is a classical copper-promoted reaction for forming C-S bonds. wikipedia.org Modern protocols often use copper(I) salts, such as CuI, as catalysts, frequently in the presence of a ligand to enhance catalytic activity. tandfonline.com These reactions can couple aryl halides with thiols to produce diaryl sulfides. tandfonline.combohrium.com Ligand-free systems have also been developed, which simplifies the procedure and reduces costs. tandfonline.com For example, copper(I) iodide has been used as an efficient catalyst for the coupling of aromatic thiols and various aryl halides in aqueous media. tandfonline.com
Palladium-Catalyzed Systems: Buchwald-Hartwig amination chemistry has been extended to C-S cross-coupling reactions. wikipedia.orgorganic-chemistry.org These palladium-catalyzed methods are highly efficient and tolerate a wide range of functional groups. wikipedia.org The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.org Sterically hindered phosphine ligands have proven to be particularly effective. wikipedia.org
Table 2: Comparison of Catalytic Systems for Diaryl Sulfide Synthesis
| Catalyst System | Typical Precursor | Ligand Example | Advantages | Reference |
|---|---|---|---|---|
| Copper-Catalyzed (Ullmann-type) | CuI, Cu2O | 1,10-phenanthroline, None | Inexpensive, less toxic than palladium | tandfonline.combohrium.com |
| Palladium-Catalyzed (Buchwald-Hartwig type) | Pd(OAc)2, Pd2(dba)3 | BINAP, DPPF, Xantphos | High efficiency, broad functional group tolerance, milder conditions | wikipedia.orgorganic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
Recent research has focused on developing more environmentally benign methods for the synthesis of diaryl sulfides, aligning with the principles of green chemistry.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For C-S bond formation, several strategies have been explored:
Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, have been successfully applied to C-S coupling reactions. researchgate.netucl.ac.uk These reactions are performed in the absence of bulk solvents, reducing waste and environmental impact. researchgate.netucl.ac.uk A robust Buchwald-Hartwig C-S cross-coupling process has been developed using ball-milling, which often shows decreased sensitivity to air and moisture. ucl.ac.uk
Aqueous Media: Water is an ideal green solvent. Copper-catalyzed C-S bond formation of thiols and aryl iodides has been shown to proceed in very good yields in water, often with short reaction times, especially under microwave irradiation. organic-chemistry.org
Green Solvents: The use of bio-based green solvents is another sustainable approach. nih.gov
Sustainable catalysis focuses on the use of catalysts that are abundant, non-toxic, and recyclable.
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, heterogeneous catalysts have been developed. These include palladium nanoparticles immobilized on supports like thio-modified multi-walled carbon nanotubes. nih.gov Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent a promising frontier for sustainable cross-couplings, maximizing atom efficiency. ethz.chhes-so.ch
Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as copper or nickel. mpg.de Iron-based catalysts have also been explored for C-S coupling reactions. researchgate.net
Catalyst-Free Synthesis: Under certain conditions, the synthesis of diaryl sulfides can be achieved without a metal catalyst. For instance, the reaction of aryl halides with potassium sulfide (K₂S) as the sulfur source in a polar aprotic solvent like DMF can proceed via a catalyst-free nucleophilic aromatic substitution pathway to form symmetrical diaryl sulfides. researchgate.net This approach is atom-economical and avoids metal contamination. researchgate.net
Multicomponent Reactions Incorporating the this compound Motif
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, are highly efficient and align with green chemistry principles. While specific MCRs for the direct synthesis of this compound are not widely reported, existing MCR methodologies for C-S bond formation could be adapted.
For example, a three-component reaction involving an aryl halide, a thiol, and a third component could potentially construct the desired motif. Some research has demonstrated three-component cross-couplings for the synthesis of diaryl sulfides. sioc-journal.cn One such approach could involve the in-situ generation of one of the coupling partners.
Furthermore, MCRs have been used to synthesize complex sulfur-containing heterocycles. mdpi.com A hypothetical MCR approach for a derivative of the target compound could involve the reaction of o-phenylenediamines, thiophenols, and paraformaldehyde for the synthesis of N-thiomethyl benzimidazoles via sequential C-N/C-S bond formation. mdpi.com While this does not directly yield the target compound, it illustrates the potential of MCRs in constructing molecules with aryl-sulfur bonds.
Advanced Structural and Spectroscopic Characterization of 4 4 Chlorophenyl Sulfanyl Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, the compound is expected to exhibit signals corresponding to the eight aromatic protons. These protons are situated on two different para-substituted benzene (B151609) rings, which would lead to two distinct AA'BB' spin systems. The protons on the benzonitrile (B105546) ring, being deshielded by the electron-withdrawing nitrile group, are expected to appear at a lower field compared to the protons on the chlorophenyl ring.
The ¹³C NMR spectrum should display signals for all 13 carbon atoms in the molecule. Due to the molecular symmetry, fewer than 13 signals may be observed. Key signals include the nitrile carbon (C≡N), which typically appears around 118-120 ppm, and the two quaternary carbons directly attached to the sulfur atom. The carbon atom of the benzonitrile ring attached to the sulfur is expected to be downfield due to the combined effects of the sulfur and nitrile groups. Conversely, the carbon atom of the chlorophenyl ring bonded to sulfur will also have a characteristic chemical shift. The carbon bearing the chlorine atom will also be readily identifiable.
While specific experimental data for this exact molecule is not widely published, expected chemical shifts can be inferred from data on analogous compounds such as 4-chlorobenzonitrile (B146240) and various diaryl sulfides. rsc.orgchemicalbook.commdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data below are estimated based on analogous structures and additivity rules. Actual experimental values may vary.
| ¹H NMR (proton) | ||
|---|---|---|
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic H (Chlorophenyl ring, ortho to S) | ~7.3-7.5 | Doublet (d) |
| Aromatic H (Chlorophenyl ring, meta to S) | ~7.2-7.4 | Doublet (d) |
| Aromatic H (Benzonitrile ring, ortho to S) | ~7.4-7.6 | Doublet (d) |
| Aromatic H (Benzonitrile ring, meta to S) | ~7.6-7.8 | Doublet (d) |
| ¹³C NMR (carbon) | |
|---|---|
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary C (C-S, Benzonitrile ring) | ~140-145 |
| Aromatic CH (Benzonitrile ring) | ~130-135 |
| Quaternary C (C-CN) | ~110-115 |
| Nitrile (C≡N) | ~118-120 |
| Quaternary C (C-S, Chlorophenyl ring) | ~130-135 |
| Aromatic CH (Chlorophenyl ring) | ~128-133 |
| Quaternary C (C-Cl) | ~135-140 |
Mass Spectrometry (MS) Applications for Isotopic Analysis and Fragmentation Pathways
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The calculated monoisotopic mass of this compound (C₁₃H₈ClNS) is 245.00659 Da. uni.lu
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic molecular ion cluster where the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) appear with a relative intensity ratio of about 3:1, unequivocally confirming the presence of one chlorine atom in the molecule. libretexts.org
Electron ionization mass spectrometry (EI-MS) would induce fragmentation, providing insight into the molecule's connectivity. The most probable fragmentation pathways for diaryl sulfides involve the cleavage of the carbon-sulfur bonds. libretexts.orgnih.gov
Plausible Fragmentation Pathways:
C-S Bond Cleavage: The primary fragmentation would likely involve the cleavage of one of the C-S bonds, leading to the formation of resonance-stabilized fragments. This could result in ions such as [C₆H₄ClS]⁺ or [C₇H₄NS]⁺.
Loss of Chlorine: Fragmentation may occur via the loss of a chlorine radical (·Cl) from the molecular ion, resulting in an [M-Cl]⁺ fragment.
Loss of Nitrile Group: Ejection of a cyanide radical (·CN) could lead to an [M-CN]⁺ fragment.
Further Fragmentation: The primary fragment ions would undergo further fragmentation. For example, the [C₆H₄ClS]⁺ ion could lose sulfur to form [C₆H₄Cl]⁺.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Formula | Identity |
|---|---|---|
| 245 | [C₁₃H₈ClNS]⁺ | Molecular Ion (M⁺) |
| 247 | [C₁₃H₈³⁷ClNS]⁺ | Isotopic Molecular Ion (M+2) |
| 210 | [C₁₃H₈NS]⁺ | [M-Cl]⁺ |
| 143 | [C₆H₄ClS]⁺ | Chlorophenylthio fragment |
| 119 | [C₇H₄NS]⁺ | Cyanophenylthio fragment |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl fragment |
| 102 | [C₇H₄N]⁺ | Benzonitrile fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by several key vibrations:
Nitrile (C≡N) Stretching: This is one of the most characteristic peaks. It appears as a sharp, medium-intensity band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. spectrabase.comresearchgate.net This band is also prominent in the Raman spectrum. chemicalbook.com
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aromatic C=C Stretching: The benzene rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-S Stretching: The thioether C-S stretch is often weak and appears in the fingerprint region, typically between 600-800 cm⁻¹.
C-Cl Stretching: The C-Cl bond shows a strong absorption in the IR spectrum, usually in the 700-850 cm⁻¹ range, though its exact position can be influenced by the aromatic system.
Para-Substitution Pattern: The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene rings. For para-substituted rings, a strong band is expected in the 810-840 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound Data below are estimated based on published data for analogous structures. researchgate.netchemicalbook.comnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Medium, Sharp |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong |
| Para-Substituted C-H Bend (Out-of-Plane) | 840 - 810 | Strong |
| C-Cl Stretch | 850 - 700 | Strong |
| C-S Stretch | 800 - 600 | Weak to Medium |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While a specific, publicly available crystal structure for this compound has not been reported, analysis of its molecular features allows for a discussion of its probable solid-state characteristics.
The crystal packing of this compound would be governed by a combination of weak, non-covalent interactions. The molecule's shape, featuring two planar aromatic rings connected by a flexible thioether bridge, would likely lead to an efficient packing arrangement driven by several key forces:
π-π Stacking: The electron-rich aromatic rings are expected to engage in π-π stacking interactions, where the rings pack in a parallel or offset fashion. This is a common and significant interaction in the crystal structures of aromatic compounds.
C-H···π Interactions: Aromatic rings can also act as weak hydrogen bond acceptors. Interactions where an aromatic C-H group from one molecule points towards the face of an aromatic ring on an adjacent molecule are also plausible. researchgate.net
Halogen···π or Halogen···N Interactions: The chlorine atom could potentially participate in weak halogen bonding interactions with the nitrile nitrogen or the π-system of an adjacent ring, further stabilizing the crystal lattice.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. This compound is a potential candidate for polymorphism. The rotational freedom around the C-S bonds provides conformational flexibility. This means the molecule can adopt different shapes (conformations), which could then pack into different crystal lattices under various crystallization conditions (e.g., different solvents or temperatures).
The existence of multiple, relatively weak intermolecular forces (π-π stacking, C-H···N, etc.) could lead to a scenario where several different packing arrangements have similar lattice energies, making the formation of multiple polymorphs thermodynamically feasible. aps.org To date, no specific studies on the polymorphism of this compound have been published. Such a study would require systematic screening of crystallization conditions and characterization of the resulting solid forms by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Chemical Reactivity and Transformation Mechanisms of 4 4 Chlorophenyl Sulfanyl Benzonitrile
Nucleophilic and Electrophilic Reactivity at the Benzonitrile (B105546) and Chlorophenyl Moieties
The two aromatic rings in the molecule exhibit different susceptibilities to nucleophilic and electrophilic attack due to the nature of their substituents.
The benzonitrile moiety is heavily influenced by the cyano (-C≡N) group, a potent electron-withdrawing group. This deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electronic pull makes the ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrile. libretexts.org However, with the sulfanyl (B85325) group occupying the para position, SNAr on this ring would require the presence of a different leaving group at an activated position. The nitrile group itself is a primary site for nucleophilic attack; it can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide, respectively. lumenlearning.comlibretexts.org
The chlorophenyl moiety's reactivity is dictated by the chlorine atom and the sulfanyl linkage. Chlorine is an ortho-, para-directing but deactivating substituent for electrophilic aromatic substitution. The C-Cl bond can serve as a site for nucleophilic aromatic substitution, though this reaction is generally less facile than on rings activated by strongly electron-withdrawing groups like nitro groups. libretexts.orgvanderbilt.edu A more significant reaction pathway for this moiety involves transition-metal-catalyzed cross-coupling reactions, where the C-Cl bond can be used to form new carbon-carbon or carbon-heteroatom bonds.
| Moiety | Reaction Type | Reactivity and Directing Effects | Typical Transformations |
|---|---|---|---|
| Benzonitrile | Electrophilic Substitution | Strongly deactivated, meta-directing | Generally unfavorable |
| Benzonitrile | Nucleophilic Substitution (on Ring) | Activated at ortho/para positions | Substitution of other leaving groups (if present) |
| Benzonitrile | Nucleophilic Addition (on Nitrile) | Electrophilic carbon center | Hydrolysis to amide/carboxylic acid; Reduction to amine |
| Chlorophenyl | Electrophilic Substitution | Deactivated, ortho-, para-directing | Halogenation, Nitration (requires forcing conditions) |
| Chlorophenyl | Nucleophilic Substitution (on Ring) | Possible, but not strongly activated | Replacement of Cl with nucleophiles (requires harsh conditions) |
| Chlorophenyl | Cross-Coupling | C-Cl bond acts as electrophilic site | Suzuki, Sonogashira, Buchwald-Hartwig reactions |
Transformations Involving the Sulfanyl Linkage
The divalent sulfur atom of the sulfanyl bridge is a key reactive center and can be readily oxidized. The oxidation of diaryl sulfides typically proceeds in two stages: first to the corresponding sulfoxide (B87167) and then, upon further oxidation, to the sulfone. researchgate.net This transformation can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide, often in a solvent like glacial acetic acid, is effective for converting sulfides to sulfoxides. nih.gov More potent oxidizing systems, such as sodium chlorite/hydrochloric acid or Oxone®, can achieve complete oxidation to the sulfone. mdpi.comorientjchem.org The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.org While less common, the cleavage of the C-S bond in diaryl sulfides is also possible, typically requiring specific catalytic systems or harsh reaction conditions. rsc.org
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Sulfoxide | A common and green method for selective oxidation to sulfoxide. nih.gov |
| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equivalent favors sulfoxide, >2 equivalents favors sulfone. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful oxidant for converting sulfides directly to sulfones. orientjchem.org |
| Sodium Chlorite (NaClO₂) / HCl | Sulfone | Effective for high-yield synthesis of sulfones in organic solvents. mdpi.com |
| Biocatalysts (e.g., Fungi) | Sulfone | Certain microorganisms can selectively catalyze the oxidation to sulfones. orientjchem.org |
Functionalization Strategies for Peripheral Modification of the Core Structure
The distinct reactive sites on 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile allow for targeted modifications of its peripheral structure. These strategies primarily focus on transforming the nitrile and chloro functional groups.
The nitrile group can be readily converted into other functionalities. Acid- or base-catalyzed hydrolysis transforms the nitrile into a carboxylic acid or its corresponding salt, which can be subsequently protonated. libretexts.orgbyjus.com This introduces a carboxyl group, significantly altering the molecule's properties. Alternatively, the nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, providing a route to aminomethyl derivatives. libretexts.orgcalvin.edu
The chloro group on the other aromatic ring is an excellent handle for modification via palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to replace the chlorine atom with various aryl or vinyl groups by reacting it with an appropriate boronic acid. researchgate.netmdpi.com This method is a powerful tool for constructing complex biaryl structures.
| Target Group | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Nitrile (-C≡N) | Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Alkaline Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Reduction | 1. LiAlH₄; 2. H₂O or H₂/Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |
| Chloro (-Cl) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Vinyl (-R) |
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes. While specific data for this exact compound is limited, analysis of analogous systems provides significant insight.
Reaction Kinetics: The oxidation of the sulfanyl linkage has been a subject of kinetic studies. The oxidation of sulfides with hydrogen peroxide is generally found to follow second-order kinetics. nih.gov Studies on similar molecules, such as p,p'-dichlorobenzyl sulfide (B99878), have also been conducted to elucidate the mechanism of oxidation. acs.org The rate of oxidation can be influenced by factors such as the solvent, temperature, and the nature of the catalyst. For instance, vanadium-catalyzed asymmetric oxidation can involve a kinetic resolution step, where one enantiomer of the sulfoxide reacts faster to form the sulfone, allowing for the isolation of the other enantiomer in high purity. organic-chemistry.org
| Reaction | Kinetic Profile | Influencing Factors |
|---|---|---|
| Sulfide to Sulfoxide (with H₂O₂) | Second-order reaction. nih.gov | Solvent, Temperature, H₂O₂ concentration. nih.gov |
| Sulfide to Sulfone | Generally slower than the first oxidation step (sulfide to sulfoxide). researchgate.net | Strength of oxidizing agent, Catalyst. researchgate.net |
| Asymmetric Oxidation | Can involve kinetic resolution of the intermediate sulfoxide. organic-chemistry.org | Chiral catalyst, Temperature. organic-chemistry.org |
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| R-S-R + H₂O₂ → R-SO-R + H₂O | Activation Energy (Ea) | ~26-29 |
| Reaction Free Energy (ΔG) | Highly Exergonic | |
| Data derived from computational studies on analogous sulfide/hydroperoxide reactions. whiterose.ac.uk |
Derivatization Strategies and Analogue Synthesis Based on 4 4 Chlorophenyl Sulfanyl Benzonitrile
Design and Synthesis of Structurally Diverse Analogues: A Hypothetical Approach
Given the absence of direct research, a hypothetical design strategy for creating structurally diverse analogues of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile can be proposed. Modifications could be targeted at three primary locations: the chlorophenyl ring, the benzonitrile (B105546) ring, and the sulfide (B99878) linker.
Table 1: Potential Sites for Derivatization of this compound
| Modification Site | Potential Modifications | Rationale |
| Chlorophenyl Ring | Varying the position and nature of the halogen (e.g., F, Br, I). Introducing other substituents (e.g., methyl, methoxy, nitro). | To probe the influence of electronic and steric effects on activity. |
| Benzonitrile Ring | Replacing the nitrile group with other electron-withdrawing groups (e.g., ester, amide, ketone). Introducing additional substituents. | To investigate the role of the nitrile moiety in potential biological interactions and to explore alternative binding modes. |
| Sulfide Linker | Oxidation to sulfoxide (B87167) or sulfone. Replacement with an ether, amine, or methylene (B1212753) bridge. | To modulate the geometry, flexibility, and electronic properties of the linker, which can significantly impact biological activity. |
The synthesis of such analogues would likely involve standard organic chemistry transformations. For instance, variations on the chlorophenyl ring could be achieved by utilizing different substituted thiophenols in a nucleophilic aromatic substitution reaction with 4-fluorobenzonitrile (B33359). Modifications to the benzonitrile ring could be accomplished through functional group transformations of the nitrile or by starting with appropriately substituted benzonitrile precursors.
Exploration of Structure-Function Relationships Through Systematic Derivatization
A systematic derivatization approach, as outlined in the hypothetical design, would be crucial for establishing structure-function relationships (SFR). By methodically altering one part of the molecule at a time and assessing the impact on a specific biological activity or material property, researchers could elucidate the key structural features required for the desired function.
For example, if this compound were identified as a hit in a high-throughput screen for a particular enzyme inhibitor, a systematic SFR study would involve synthesizing analogues as described above and assaying their inhibitory potency. This would allow for the development of a quantitative structure-activity relationship (QSAR) model, which could then guide the design of more potent and selective compounds.
Application of Click Chemistry and Other Modular Synthesis Approaches
While no specific applications of click chemistry to this compound have been reported, this modular approach offers a powerful strategy for the rapid synthesis of diverse analogue libraries. One potential application would be to introduce an azide (B81097) or alkyne handle onto either the chlorophenyl or benzonitrile ring of the parent scaffold. This functionalized intermediate could then be "clicked" with a variety of complementary partners to generate a wide array of derivatives.
For example, a 4-azido-benzonitrile precursor could be reacted with 4-chlorothiophenol (B41493) to yield an azido-functionalized version of the target compound. This azide could then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a library of terminal alkynes to produce a series of triazole-containing analogues. This approach would allow for the efficient exploration of a large chemical space around the core scaffold.
Similarly, other modular synthesis techniques, such as the Suzuki or Buchwald-Hartwig cross-coupling reactions, could be employed to append diverse aromatic or heteroaromatic groups to the core structure, provided appropriate functional handles (e.g., a boronic acid or a halide) are incorporated.
Computational and Theoretical Chemistry Studies on this compound: A Comprehensive Analysis
Detailed computational and theoretical studies on the specific chemical compound this compound are not extensively available in the public domain. General principles of computational chemistry, however, provide a framework for how such analyses would be conducted and the nature of the insights they would yield.
Computational chemistry offers powerful tools to investigate the properties and behavior of molecules at the atomic and electronic levels. For a molecule like this compound, these methods can elucidate its electronic structure, stability, spectroscopic characteristics, and potential interactions. This article outlines the methodologies and expected outcomes of such computational studies, based on established theoretical frameworks.
Applications of 4 4 Chlorophenyl Sulfanyl Benzonitrile As a Versatile Molecular Scaffold
Utility in the Synthesis of Complex Organic Molecules
The distinct chemical functionalities of 4-[(4-chlorophenyl)sulfanyl]benzonitrile make it a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores in medicinal chemistry. Simultaneously, the thioether linkage and the chlorinated phenyl ring offer sites for further chemical modification.
Research has shown that related structures, such as derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, serve as precursors for novel compounds with antimicrobial properties. nih.gov For instance, a multi-step synthesis starting from a similar diaryl sulfonyl core has been employed to produce N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazole derivatives. nih.gov This highlights the potential of the this compound scaffold to be elaborated into a diverse range of bioactive molecules. The synthesis of complex heterocyclic systems, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, often begins with precursors containing the 4-chlorophenyl moiety, further illustrating the utility of this structural motif in constructing intricate molecular frameworks. nih.gov
The benzonitrile (B105546) unit itself is a key participant in the formation of complex organic matter. rsc.org Its reactions can lead to a variety of nitrogen-containing compounds, which are of significant interest in pharmaceutical and materials chemistry. rsc.orgmdpi.com
Role in the Development of Advanced Chemical Building Blocks
Beyond its direct use in the synthesis of final target molecules, this compound can be considered an advanced chemical building block. Such building blocks are instrumental in combinatorial chemistry and fragment-based drug discovery, where pre-functionalized and structurally diverse molecules are required to build libraries of compounds for screening. The term "versatile building block" is often applied to molecules that can undergo a variety of chemical transformations to yield a range of derivatives. nih.govresearchgate.netnih.govchemrxiv.org
The presence of both a nucleophilic sulfur atom (after reduction of the thioether) or an electrophilic carbon on the benzonitrile ring (upon activation) allows for a wide array of synthetic manipulations. For example, the 4-chlorophenyl group can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, to introduce further molecular complexity.
Exploration of this compound Derivatives in Materials Science Research
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science. The combination of an electron-withdrawing nitrile group and a polarizable thioether linkage can impart interesting photophysical and electronic characteristics to molecules incorporating this scaffold.
Benzonitrile derivatives are known to be useful in the field of organic electronics. researchgate.net They are often incorporated into larger conjugated systems to act as electron-accepting units in materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The design of new organic semiconductors often involves the synthesis of molecules with specific thermal, redox, and optical properties, and the benzonitrile moiety is a key component in achieving these desired characteristics. researchgate.net
While direct research on this compound as a precursor for organic electronic materials is not extensively documented, the known applications of benzonitrile-containing molecules suggest its potential in this area. The thioether linkage could also play a role in modulating the electronic properties and solid-state packing of such materials.
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, ordered structures. nih.govnih.govresearchgate.net The benzonitrile group, with its ability to participate in dipole-dipole interactions and potentially hydrogen bonding, can be a key recognition site in the formation of supramolecular assemblies. nih.gov
Supramolecular copolymers and hydrogels are examples of advanced materials where specific, directional non-covalent interactions are crucial for their formation and properties. nih.govresearchgate.net The this compound molecule, with its distinct and spatially separated functional groups, could be designed into monomers for the creation of novel polymers or as a guest molecule in host-guest complexes, leading to new supramolecular architectures with tailored properties.
Advanced Analytical Methodologies for Detection and Quantification of 4 4 Chlorophenyl Sulfanyl Benzonitrile
Chromatographic Techniques (HPLC, GC) with Advanced Detection Methods
Chromatographic methods are paramount for the separation and quantification of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis, especially when coupled with advanced detection systems.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly suitable technique for the analysis of this compound due to its aromatic and moderately polar nature. A C18 or C8 stationary phase would provide effective separation. The mobile phase would typically consist of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol), run in either isocratic or gradient elution mode to optimize separation from impurities.
For detection, a Diode Array Detector (DAD) or a UV-Vis detector can be employed, leveraging the chromophoric nature of the benzonitrile (B105546) and chlorophenyl groups. For enhanced sensitivity and selectivity, especially in complex sample matrices, Mass Spectrometry (MS) detection is invaluable. An HPLC-MS system, particularly with an electrospray ionization (ESI) source, would provide molecular weight confirmation and structural information, significantly increasing the confidence in identification and quantification.
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 5.8 min |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate.
Given the presence of sulfur and chlorine atoms in the molecule, highly selective and sensitive detectors can be utilized. A Sulfur Chemiluminescence Detector (SCD) would offer excellent selectivity for sulfur-containing compounds, while an Electron Capture Detector (ECD) would be highly sensitive to the chlorinated phenyl group. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. The resulting mass spectrum, with its characteristic fragmentation pattern, provides unambiguous identification of the compound.
Table 2: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~ 12.5 min |
Capillary Electrophoresis (CE) for Purity Assessment
Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be orthogonal to chromatography, making it an excellent tool for purity assessment of this compound. researchgate.net The separation in CE is based on the differential migration of analytes in an electric field. researchgate.net
For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer phase and the pseudo-stationary micellar phase, allowing for separation. nih.gov This technique is particularly adept at separating closely related impurities.
The selection of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), buffer pH, and applied voltage are critical parameters to optimize the separation. Detection is typically performed using a UV-Vis detector integrated into the CE instrument. The high resolving power of CE can reveal impurities that might co-elute with the main peak in HPLC or GC. researchgate.net
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound in its pure form or in simple mixtures. The compound is expected to exhibit significant UV absorbance due to its aromatic rings and the nitrile group.
A quantitative method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration can then be constructed, and the concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.
For more complex matrices where interfering substances may absorb at the same wavelength, derivatization of the this compound to produce a colored compound that absorbs in the visible region can enhance selectivity and sensitivity. However, for many applications, direct UV spectrophotometry provides a rapid and accessible means of quantification.
Table 3: Typical Performance Characteristics of a UV Spectrophotometric Method
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | ~ 260 nm (in Methanol) |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |
Supramolecular Chemistry and Self Assembly Properties of 4 4 Chlorophenyl Sulfanyl Benzonitrile
Self-Assembly in Solution and at Interfaces:There are no specific studies detailing the self-assembly behavior of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile in different solvents or its organization at interfaces. Such research would be necessary to understand how this molecule behaves in a non-solid state and its potential for forming organized molecular assemblies.
While studies on related molecules containing chlorophenyl, thioether, or benzonitrile (B105546) moieties exist, extrapolating those findings to this compound would be speculative and would not meet the requirement of focusing solely on the specified compound.
Future research, including the successful crystallization of this compound and its characterization through single-crystal X-ray diffraction, as well as cocrystal screening and solution-based studies, would be required to provide the detailed information requested in the article outline.
Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl Sulfanyl Benzonitrile
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile and its derivatives is well-suited for adaptation to flow chemistry and automated synthesis platforms. These technologies offer significant advantages over conventional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions and analogue synthesis.
Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced side-product formation, and safer handling of potentially hazardous reagents or intermediates. For the synthesis of diaryl thioethers, flow-based approaches can facilitate rapid optimization of coupling reactions, potentially reducing catalyst loading and reaction times.
Automated synthesis platforms, often integrated with flow reactors, can systematically vary starting materials and reagents to rapidly generate libraries of related compounds. This is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for the discovery of new materials with tailored properties. The modular nature of this compound, with its distinct aryl and nitrile functionalities, makes it an ideal candidate for such high-throughput synthetic approaches.
| Parameter | Conventional Batch Synthesis (Hypothetical) | Flow Chemistry & Automated Synthesis (Projected) |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature Control | ± 5-10 °C | ± 0.1-1 °C |
| Pressure Control | Limited to atmospheric or slightly elevated | Wide range, enabling superheated solvents |
| Reagent Stoichiometry | Manual addition, potential for local concentration gradients | Precise, continuous mixing |
| Scalability | Often requires re-optimization for larger scales | Linear scalability by extending run time |
| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat dissipation |
| Throughput | One reaction at a time | Multiple reactions in parallel or sequentially |
Opportunities in Interdisciplinary Chemical Sciences
The unique combination of a diaryl thioether and a benzonitrile (B105546) moiety in this compound provides a versatile scaffold for applications in various interdisciplinary fields.
Medicinal Chemistry: The nitrile group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.govnih.gov Diaryl thioethers are also found in numerous biologically active compounds. The rigid structure of this compound makes it an attractive starting point for the design of inhibitors for enzymes or receptors where a specific spatial arrangement of substituents is required. For instance, benzonitrile-containing compounds have been investigated as potential therapeutic agents. nih.govrdd.edu.iq
Materials Science: Diaryl thioether and benzonitrile derivatives have been explored for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfur atom can enhance intermolecular interactions and charge transport properties, while the nitrile group can influence the electronic properties of the molecule. The thermal and chemical stability of the diaryl thioether linkage is also advantageous for these applications.
Chemical Biology: The reactivity of the nitrile and thioether groups can be exploited for the development of chemical probes and bioconjugation reagents. For example, thioether-containing fluorescent probes have been used to study cellular processes. acs.orgnih.gov The nitrile group can also participate in specific ligation reactions for the labeling of biomolecules. acs.org This opens up the possibility of using derivatives of this compound to probe biological systems or to construct antibody-drug conjugates. nih.govnih.gov
| Interdisciplinary Field | Potential Application of this compound Derivatives | Rationale |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors, receptor modulators. nih.govrdd.edu.iq | The rigid scaffold allows for precise positioning of functional groups for optimal binding. The nitrile can act as a key interacting moiety. nih.govnih.gov |
| Materials Science | Organic semiconductors, components of liquid crystals. | The diaryl thioether core can facilitate π-stacking and charge transport. The polar nitrile group can influence self-assembly and electronic properties. |
| Chemical Biology | Fluorescent probes, bioconjugation reagents. nih.govnih.govacs.orgnih.govacs.org | The thioether can be used as a stable linker, while the nitrile offers a site for specific chemical reactions with biological molecules. |
Q & A
Q. What are the common synthetic routes for 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Sulfanyl Group Introduction : React 4-chlorobenzenethiol with a halogenated benzonitrile derivative (e.g., 4-bromobenzonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate C–S bond formation .
- Yield Optimization : Key factors include reaction temperature (80–120°C), solvent polarity (DMF or DMSO enhances reactivity), and stoichiometric ratios (1:1.2 molar ratio of thiol to aryl halide minimizes side products) .
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) effectively isolates the product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band at ~2237 cm⁻¹, while C–S stretches appear near 650–750 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons resonate between δ 7.2–8.3 ppm, with splitting patterns indicating substitution positions. For example, para-substituted chlorophenyl protons show doublets (J ≈ 8.5–8.6 Hz) .
- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, and quaternary carbons adjacent to sulfur are deshielded (~135–140 ppm) .
- X-ray Crystallography : Used to confirm molecular geometry and packing. H-atom positions are constrained during refinement, and data collection typically employs Agilent CrysAlis PRO software .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Standardization : Use internal references (e.g., TMS for NMR) and replicate conditions (solvent, temperature) across studies .
- Crystallographic Confirmation : Resolve ambiguities in substituent orientation or tautomerism via single-crystal X-ray diffraction .
Q. What role does the sulfanyl group play in the compound’s reactivity and potential pharmacological activity?
- Methodological Answer :
- Reactivity : The sulfur atom acts as a nucleophile, enabling further functionalization (e.g., oxidation to sulfonyl groups or coordination with metal catalysts) .
- Pharmacological SAR : Analogues with sulfanyl linkages show enhanced binding to enzymes like cytochrome P450 due to sulfur’s electronegativity and polarizability. For example, derivatives with chlorophenyl-sulfanyl motifs inhibit aromatase activity in cancer studies .
Q. What challenges exist in computational modeling of this compound’s interactions, and how can they be addressed?
- Methodological Answer :
- Challenges :
- Conformational Flexibility : The sulfanyl group’s rotational freedom complicates docking studies.
- Electrostatic Interactions : Accurate charge distribution modeling requires high-level DFT methods (e.g., B3LYP/6-311++G**).
- Solutions :
- Use molecular dynamics (MD) simulations to sample low-energy conformers .
- Validate models with experimental data (e.g., crystallographic bond lengths/angles) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer :
- Solvent Variability : Solubility in polar aprotic solvents (e.g., DMSO) is often higher than in alcohols due to the compound’s aromatic and nitrile groups. Report solvent purity and temperature explicitly .
- Quantitative Analysis : Use UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic π→π* transitions) to standardize concentration measurements .
Structural and Functional Analogues
Q. What strategies are effective for designing analogues with improved bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the chlorophenyl group with fluorophenyl (enhances metabolic stability) or introduce electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
- Heterocyclic Integration : Incorporate triazole or pyrimidine rings (see and ) to exploit π-stacking interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
